1,2,3,4-Tetrahydro-5-iodo-isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
5-iodo-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H10IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 |
InChI Key |
DQGWRQLZWSUIDO-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=CC=C2)I |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 5 Iodo Isoquinoline and Its Derivatives
Strategies for Core 1,2,3,4-Tetrahydroisoquinoline (B50084) Ring Formation
The construction of the fundamental 1,2,3,4-tetrahydroisoquinoline ring system is a well-established field in organic synthesis, with several classical and modern methods available.
Modified Pictet-Spengler Reactions in the Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction, first reported in 1911, is a robust method for synthesizing THIQs through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnumberanalytics.comnih.gov The reaction proceeds via the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring. wikipedia.org
Traditionally, the reaction requires strong acid and heat and is most effective for β-arylethylamines bearing electron-donating groups on the aromatic ring. wikipedia.org However, numerous modifications have expanded its scope:
Catalyst Variation: The use of superacids can promote the cyclization of less nucleophilic aromatic rings that are unreactive under classical conditions. depaul.edu Heterogeneous acid catalysts, such as H+-montmorillonite clay, have also been employed, offering advantages like reusability and improved yields under solvent-free conditions. sciengine.com
Asymmetric Synthesis: When the reaction involves a prochiral aldehyde, a new stereocenter is formed at the C-1 position. wikipedia.org Asymmetric variants using chiral Brønsted–Lowry acids as catalysts have been developed to control the stereochemical outcome. wikipedia.org
Reaction Conditions: Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org
Table 1: Examples of Modified Pictet-Spengler Reactions
| β-Arylethylamine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| β-phenylethylamine | Benzaldehyde | H+-montmorillonite, 120°C, solvent-free | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 92% | sciengine.com |
| Tryptamine | Benzaldehyde | H+-montmorillonite, H₂O, 100°C | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 75% | sciengine.com |
| Dopamine hydrobromide | Various Aldehydes | Polar Solvents | Regioisomeric isoquinolines | High | depaul.edu |
Bischler-Napieralski Cyclization and Subsequent Reduction Routes
The Bischler-Napieralski reaction is a powerful alternative for THIQ synthesis. wikipedia.orgnrochemistry.com This two-step process involves the intramolecular cyclodehydration of a β-arylethylamide, typically using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.org This intermediate is then reduced to the final 1,2,3,4-tetrahydroisoquinoline.
The cyclization is an intramolecular electrophilic aromatic substitution, and its efficiency is enhanced by electron-donating groups on the aromatic ring. nrochemistry.comjk-sci.com For substrates that lack such activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. wikipedia.orgjk-sci.com The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate. nrochemistry.comorganic-chemistry.orgslideshare.net The subsequent reduction of the C=N bond of the dihydroisoquinoline can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation. nrochemistry.com
Table 2: Overview of the Bischler-Napieralski/Reduction Sequence
| Step | Reaction Type | Typical Reagents | Intermediate/Product | Key Considerations |
| 1 | Bischler-Napieralski Cyclization | POCl₃, P₂O₅, PPA, Tf₂O | 3,4-Dihydroisoquinoline | Aromatic ring requires activation for mild conditions. nrochemistry.comjk-sci.com |
| 2 | Reduction | NaBH₄, Catalytic Hydrogenation | 1,2,3,4-Tetrahydroisoquinoline | Can be adapted for asymmetric synthesis. |
Palladium-Catalyzed Cyclization Approaches for Tetrahydroisoquinoline Scaffolds
Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions for heterocycle construction. Palladium catalysis, in particular, offers novel pathways to the THIQ core. These methods often feature high efficiency and functional group tolerance under mild conditions.
One notable strategy involves the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an enamide onto an aryl halide. Another approach is the direct C-H activation/functionalization, where a C-H bond is converted into a C-N bond to close the ring. These methods provide access to complex and substituted THIQs that may be difficult to obtain through classical routes.
Pummerer Rearrangement in Synthesis of Tetrahydroisoquinolines
The Pummerer rearrangement provides an elegant method for the synthesis of THIQs, particularly for constructing the ring with substitution at the C-4 position. The key step involves the intramolecular cyclization of an N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine. Upon treatment with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA), the sulfoxide (B87167) undergoes rearrangement to form a reactive thionium (B1214772) ion intermediate. This intermediate is then trapped intramolecularly by the aromatic ring to yield an N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinoline. The phenylthio group can be subsequently removed via reductive desulfurization. This strategy has proven effective even for substrates lacking activating groups on the benzene (B151609) ring.
Alternative Annulation and Ring-Closure Reactions for Tetrahydroisoquinoline Structures
Beyond the major named reactions, several other effective strategies exist for the synthesis of the THIQ scaffold.
Intramolecular Friedel-Crafts Cyclization: N,N-dibenzyl-α-aminols can be converted into tosylate intermediates in situ, which then undergo an intramolecular Friedel-Crafts reaction to furnish 3-substituted THIQs. organic-chemistry.org
Grignard-based Synthesis: A versatile method for preparing 1,1-disubstituted THIQs involves the reaction of ketoamides with Grignard reagents to form a tertiary alcohol intermediate, which is then cyclized under acidic conditions (e.g., using p-toluenesulfonic acid). nih.gov
Multicomponent Reactions (MCRs): One-pot multicomponent reactions have been developed for the efficient assembly of highly substituted THIQ derivatives from simple starting materials, showcasing high atom economy. nih.gov
Regioselective Iodination Techniques for 1,2,3,4-Tetrahydroisoquinolines
The synthesis of the specific target compound, 1,2,3,4-tetrahydro-5-iodo-isoquinoline, requires the regioselective introduction of an iodine atom at the C-5 position. This can be approached in two primary ways: direct iodination of the pre-formed THIQ ring or by building the ring from an already iodinated precursor.
Direct C-H Iodination: Direct electrophilic iodination of the 1,2,3,4-tetrahydroisoquinoline ring is a potential route. The fused amine acts as an activating, ortho-, para-directing group. This electronic influence would direct incoming electrophiles to the C-5 and C-7 positions. Consequently, direct iodination using reagents like molecular iodine (I₂) with an oxidizing agent or N-iodosuccinimide (NIS) would likely produce a mixture of 5-iodo and 7-iodo isomers, presenting a significant challenge in regioselectivity and purification. While radical-based C-H iodination protocols have been developed for heterocycles like quinolines, they typically show selectivity for other positions, such as C-3. scispace.comnih.gov A study on indoles reported a regioselective C-5 iodination, suggesting that specific conditions can control the position of halogenation on related heterocyclic systems. rsc.orgresearchgate.net However, achieving exclusive C-5 selectivity on the THIQ core remains a synthetic hurdle that requires tailored conditions. A photo-induced dearomative hydrosilylation of isoquinolines has shown regioselectivity at the C-8 position, indicating that radical-based functionalizations are highly sensitive to the reaction mechanism. nih.gov
Synthesis from an Iodinated Precursor: A more controlled, albeit longer, synthetic route involves starting with a precursor that already contains iodine at the desired position. For the synthesis of this compound, this would entail using a starting material such as N-(2-(2-iodophenyl)ethyl)acetamide .
This iodinated amide could then be subjected to the Bischler-Napieralski reaction. However, the electron-withdrawing nature of the iodine substituent deactivates the aromatic ring towards electrophilic attack. jk-sci.com This deactivation makes the crucial cyclization step more challenging compared to an unsubstituted or activated ring, likely requiring harsher conditions such as high temperatures and strong dehydrating agent mixtures (e.g., P₂O₅ in refluxing POCl₃) to drive the reaction to completion. wikipedia.orgjk-sci.com A similar challenge would be faced in a Pictet-Spengler approach using 2-(2-iodophenyl)ethan-1-amine , where the deactivated ring would necessitate strong acid catalysis. wikipedia.org
Direct Halogenation Protocols for Introducing Iodine at Specific Positions
Direct C-H iodination of the 1,2,3,4-tetrahydroisoquinoline core represents the most atom-economical approach to accessing the 5-iodo derivative. The electron-rich nature of the benzene ring in the THIQ system facilitates electrophilic aromatic substitution. The C5 and C7 positions are the most activated sites for this transformation.
Research into the selective halogenation of quinoline (B57606) and its derivatives has established protocols that can be adapted for the THIQ system. An efficient, metal-free method for the C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, and NIS) as the halogen source in water, highlighting a green chemistry approach. rsc.org For iodination, N-Iodosuccinimide (NIS) is the reagent of choice. Another metal-free protocol for the C5-halogenation of 8-substituted quinolines employs trihaloisocyanuric acid as an inexpensive and atom-economical halogen source, proceeding efficiently at room temperature. rsc.org
Directed C-H functionalization offers enhanced regioselectivity. Palladium-catalyzed picolinamide (B142947) (PA)-directed iodination has been successfully applied to the ε-C(sp²)−H bonds of γ-arylpropylamine substrates, which are precursors to tetrahydroquinolines. beilstein-journals.org This strategy involves temporarily installing a directing group on the nitrogen atom to guide the metal catalyst to the desired C-H bond, ensuring specific iodination.
Table 1: Representative Direct Iodination Reagents for Aromatic Systems
| Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Aqueous media, metal-free | Good for C5-selective iodination of activated quinoline-type systems. | rsc.org |
| Triiodoisocyanuric Acid | Room temperature, metal-free | Atom economical and highly efficient for C5-halogenation. | rsc.org |
| Iodine with Pd-catalyst | Picolinamide directing group | High regioselectivity for complex substrates through directed C-H activation. | beilstein-journals.org |
Precursor-Based Iodination Strategies
When direct iodination methods lack sufficient regioselectivity or are incompatible with other functional groups, precursor-based strategies provide a reliable alternative. These methods involve the synthesis of an intermediate where the C5 position is functionalized with a group that can be readily converted to an iodo group.
The most common approach is the use of organotin precursors. This strategy involves the synthesis of 5-(trialkylstannyl)-1,2,3,4-tetrahydroisoquinoline. This stannane (B1208499) derivative is then subjected to an iodo-destannylation reaction. This reaction is typically performed using sodium iodide in the presence of an oxidizing agent, which generates an electrophilic iodine species in situ. This method is particularly valuable in the synthesis of radiolabeled compounds where high efficiency and specificity are required. nih.govharvard.edu For example, the synthesis of no-carrier-added (-)-5-[¹²⁵I]IBVM (a complex analog) from its corresponding chiral (-)-5-(tri-n-butyltin) derivative using Na¹²⁵I and oxidants like peracetic acid or chloramine-T results in high yields (70-95%). nih.gov
Table 2: Precursor-Based Iodination Strategy
| Precursor | Iodination Reagent | Oxidant | Product | Reference |
|---|---|---|---|---|
| 5-(Tri-n-butylstannyl)-1,2,3,4-tetrahydroisoquinoline | Sodium Iodide (NaI) | Chloramine-T or Peracetic Acid | This compound | nih.gov |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure THIQ derivatives is of great importance due to the stereospecific nature of their biological targets. nih.govnih.gov The stereoselective synthesis of chiral this compound analogs focuses on establishing a chiral center, most commonly at the C1 position.
These syntheses are typically achieved through the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline precursor. mdpi.comnih.gov Various catalytic systems have been developed for this transformation:
Asymmetric Hydrogenation: Transition-metal catalysts, particularly those based on iridium and rhodium with chiral phosphine (B1218219) ligands (e.g., Josiphos), are effective for the enantioselective hydrogenation of cyclic imines, producing chiral THIQs with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid or isopropanol) in the presence of a chiral metal complex. organic-chemistry.org Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com
Chiral Reducing Agents: Stoichiometric amounts of chiral hydride reagents, such as those derived from sodium borohydride and tartaric acid, can achieve enantioselective reduction with good success. nih.gov
The iodination step at C5 can be performed either before or after the stereocenter is established, depending on the compatibility of the reaction conditions with the chiral catalyst and substrate.
Table 3: Methods for Stereoselective Synthesis of Chiral THIQ Analogs
| Method | Catalyst/Reagent Type | Precursor | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir- or Rh-complex with chiral ligands | 1-Substituted-3,4-dihydroisoquinoline | High enantioselectivity (often >90% ee). | mdpi.comresearchgate.net |
| Asymmetric Transfer Hydrogenation | Ru- or Rh-complex with chiral diamine ligands | 1-Substituted-3,4-dihydroisoquinoline | Uses common hydrogen donors instead of H₂ gas. | organic-chemistry.orgmdpi.com |
| 1,3-Dipolar Cycloaddition | Chiral primary amine catalyst | C,N-cyclic azomethine imines | Constructs complex chiral THIQ derivatives with high diastereo- and enantioselectivity. | nih.gov |
Radiosynthesis of Isotopically Labeled this compound Derivatives for Research Probes
Isotopically labeled THIQ derivatives, particularly with iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), are invaluable as research probes, especially for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of these radiotracers requires methods that are rapid, efficient, and work with the high specific activity of no-carrier-added radionuclides.
The precursor-based iododestannylation method is the gold standard for radioiodination. nih.gov The synthesis starts with a non-radioactive 5-(tri-n-butylstannyl)-1,2,3,4-tetrahydroisoquinoline precursor. This stable intermediate is then reacted with a small amount of a radioactive iodide salt, such as Na¹²³I or Na¹²⁵I. nih.gov An oxidizing agent is required to convert the iodide (I⁻) to an electrophilic species that can displace the stannyl (B1234572) group.
Chloramine-T is a commonly used oxidant that provides acceptable yields for ¹²³I labeling. nih.gov The reaction is typically followed by High-Performance Liquid Chromatography (HPLC) purification to separate the radiolabeled product from unreacted iodide and chemical impurities, ensuring high radiochemical purity (>97%). nih.gov This methodology allows for the production of high specific activity radiotracers, which is crucial for sensitive in vivo studies. nih.gov
Table 4: Radiosynthesis of an Analogous [¹²³I]-Labeled Compound
| Isotope | Precursor | Oxidant | Avg. Radiochemical Yield | Specific Activity (Ci/mmol) | Reference |
|---|---|---|---|---|---|
| ¹²³I | (-)-5-(tri-n-butyltin)benzovesamicol | Chloramine-T | 71% | 30,000-70,000 | nih.gov |
| ¹²⁵I | (-)-5-(tri-n-butyltin)benzovesamicol | Peracetic acid or Chloramine-T | 70-95% | 130-200 | nih.gov |
Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetrahydro 5 Iodo Isoquinoline
Reactivity of the Iodine Moiety in Cross-Coupling Reactions
The carbon-iodine bond at the C-5 position is the most common site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, compared to corresponding bromides or chlorides, makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For these reactions to be efficient, the secondary amine at the N-2 position is typically protected, often as a carbamate (B1207046) (e.g., Boc) or an amide, to prevent inhibition of the palladium catalyst.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. organic-chemistry.org 1,2,3,4-Tetrahydro-5-iodo-isoquinoline is an ideal substrate for this reaction, enabling the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 5-position. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org While specific examples detailing the Suzuki coupling of the parent 5-iodo-1,2,3,4-tetrahydroisoquinoline are not extensively documented in isolation, the reaction is widely applied to analogous N-protected aryl iodides. rsc.org The general conditions are well-established and highly transferable.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents generalized conditions applicable to N-protected this compound based on established literature for similar substrates.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Coupling Partner |
| Pd(OAc)₂ (2-5%) | PPh₃ or SPhos (4-10%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-110 | Arylboronic acid |
| Pd₂(dba)₃ (1-3%) | P(t-Bu)₃ (2-6%) | K₃PO₄ | Toluene | RT-100 | Vinylboronic acid |
| Pd(PPh₃)₄ (3-5%) | (none) | Na₂CO₃ | DME/H₂O | 90 | Heteroarylboronic acid |
The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a new, substituted alkene, while the Sonogashira reaction couples it with a terminal alkyne. libretexts.org Both reactions are catalyzed by palladium complexes and are highly effective for functionalizing the 5-position of the tetrahydroisoquinoline core.
The Sonogashira reaction typically employs a copper(I) co-catalyst, which allows the reaction to proceed under mild conditions, often at room temperature. libretexts.orgyoutube.com This method is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations. The reactivity of aryl iodides in Sonogashira couplings is significantly higher than that of aryl bromides, allowing for selective reactions in molecules containing both halogens. wikipedia.org
Table 2: General Conditions for Heck and Sonogashira Reactions This table outlines typical conditions for coupling reactions with aryl iodides, applicable to an N-protected this compound framework.
| Reaction | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ (1-5%) | None | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3%) | CuI (2-5%) | Et₃N or Piperidine | THF or DMF | RT-70 |
| Copper-Free Sonogashira | Pd(PPh₃)₄ (2-5%) | None | Piperidine | Toluene | 60-100 |
Beyond the Suzuki, Heck, and Sonogashira reactions, the iodine moiety at C-5 enables other significant palladium-catalyzed transformations. These include the Buchwald-Hartwig amination for forming carbon-nitrogen bonds, cyanation reactions to introduce a nitrile group, and α-arylation of carbonyl compounds. For instance, intramolecular palladium-catalyzed α-arylation of an ester has been used to construct the tetrahydroisoquinoline ring itself from a β-(N-2-iodobenzyl)-amino ester precursor. mdpi.comresearchgate.net This highlights the power of palladium catalysis in manipulating the C-I bond for complex molecular construction. mdpi.com
Nucleophilic Substitution Reactions at the Iodinated Position
Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom at the 5-position of the tetrahydroisoquinoline ring is generally challenging. The carbocyclic ring of the tetrahydroisoquinoline system is not sufficiently electron-deficient to facilitate the addition-elimination mechanism required for SₙAr. Unlike halogens at the 1-position of the isoquinoline (B145761) core, the C-5 halogen lacks activation from the ring nitrogen. thieme-connect.de Consequently, functionalization at this position is almost exclusively achieved through transition-metal-catalyzed cross-coupling reactions, which proceed via different mechanistic pathways.
Electrophilic Aromatic Substitution on the Tetrahydroisoquinoline Ring System
Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene (B151609) portion of the molecule. The regiochemical outcome is dictated by the electronic effects of the existing substituents: the secondary amine and the iodine atom. uci.edulumenlearning.com
The Amino Group : The nitrogen atom, as part of the saturated heterocyclic ring, functions as an alkylamino group. It is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org It strongly directs incoming electrophiles to positions C-5 and C-7.
The Iodine Atom : Iodine is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. libretexts.orgyoutube.com It directs incoming electrophiles to positions C-6 and C-8.
When these effects are combined, the powerful activating and directing effect of the amino group dominates. uci.edu Since the C-5 position is already occupied, electrophilic attack is overwhelmingly directed to the C-7 position . Nitration of related isoquinoline systems has been shown to occur at the 7-position, supporting this predicted regioselectivity. researchgate.net
Functionalization at Nitrogen (N-Alkylation, N-Acylation, N-Derivatization)
The secondary amine at the N-2 position is a key site for functionalization. It readily undergoes reactions typical of secondary amines, such as alkylation, acylation, and arylation.
N-Alkylation : The nitrogen can be alkylated using alkyl halides or via reductive amination. For example, reaction with bromoacetaldehyde (B98955) diethylacetal has been used to build more complex heterocyclic systems. acs.org N-alkylation with reagents like 2-bromoethanol (B42945) has also been reported for similar tetrahydroisoquinoline structures. ub.edu
N-Acylation : Acylation of the nitrogen is a common transformation, often used as a protecting group strategy before performing reactions on the aromatic ring. Reagents like acyl chlorides, anhydrides (e.g., Boc-anhydride), or carboxylic acids activated with coupling agents (e.g., DCC) are effective. nih.govnih.gov These N-acyl derivatives are important intermediates in the synthesis of biologically active molecules. nih.gov
N-Arylation : Buchwald-Hartwig amination conditions can be applied to form a C-N bond between the tetrahydroisoquinoline nitrogen and an aryl halide, leading to N-aryl derivatives. ub.edu
Table 3: Examples of N-Functionalization on the Tetrahydroisoquinoline Scaffold This table summarizes common N-functionalization reactions applicable to this compound, based on literature for analogous compounds.
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | R-X (e.g., 2-bromoethanol), Base (e.g., K₂CO₃) | N-Alkyl-THIQ |
| N-Acylation | (Boc)₂O, Base (e.g., Et₃N) | N-Boc-THIQ |
| N-Acylation | RCOCl or RCOOH/DCC | N-Acyl-THIQ |
| N-Arylation | Ar-Br, Pd-catalyst, Ligand, Base | N-Aryl-THIQ |
Transformations at the Benzylic Carbon Centers (C1 and C4)
The benzylic carbons at the C1 and C4 positions of the this compound scaffold are prone to a variety of chemical transformations. The nitrogen atom at position 2 plays a crucial role in these reactions, often facilitating the formation of reactive intermediates.
The C1 position, being adjacent to both the aromatic ring and the nitrogen atom, is particularly activated. Reactions at this site often proceed through the formation of an N-acyliminium ion intermediate, which is a powerful electrophile. This intermediate can then be attacked by a range of nucleophiles, allowing for the introduction of various substituents at the C1 position. While specific studies on the 5-iodo derivative are limited, the reactivity patterns of the broader tetrahydroisoquinoline class provide a strong indication of its expected chemical behavior.
Common transformations at the C1 position include:
Alkylation and Arylation: The introduction of alkyl and aryl groups can be achieved through reactions with organometallic reagents such as Grignard reagents or organolithium compounds. These reactions typically require the formation of an iminium ion intermediate, which then reacts with the nucleophilic organometallic species.
Cyanation: The addition of a cyanide group to the C1 position is another common transformation, often achieved by reacting the tetrahydroisoquinoline with a cyanide source in the presence of an oxidizing agent to form the iminium ion in situ.
Pictet-Spengler Reaction: While this is a synthetic route to the tetrahydroisoquinoline core, variations of this reaction can be considered a transformation at the C1 position, where an aldehyde or ketone is condensed with a phenethylamine (B48288) derivative.
The C4 position is also a benzylic carbon, but its reactivity is generally lower than that of the C1 position due to the lack of direct activation from the nitrogen atom in the same way. However, functionalization at C4 is possible, often requiring specific synthetic strategies.
The presence of the iodine atom at the C5 position is expected to influence these transformations. The electron-withdrawing inductive effect of the iodine can modulate the electron density of the aromatic ring, which in turn affects the stability of any carbocationic intermediates formed at the benzylic positions. Furthermore, the steric bulk of the iodine atom may direct the approach of reagents, potentially influencing the stereoselectivity of reactions at the C1 position.
Table 1: Representative Transformations at the Benzylic Centers of Tetrahydroisoquinolines
| Transformation | Reagents and Conditions | Position(s) Affected | Product Type |
| C1-Alkylation | 1. Acyl chloride, 2. Grignard reagent (e.g., RMgBr) | C1 | 1-Alkyl-1,2,3,4-tetrahydroisoquinoline |
| C1-Arylation | 1. Oxidant (e.g., DDQ), 2. Arylboronic acid, Catalyst | C1 | 1-Aryl-1,2,3,4-tetrahydroisoquinoline |
| C1-Cyanation | KCN, Oxidizing agent (e.g., NBS) | C1 | 1-Cyano-1,2,3,4-tetrahydroisoquinoline |
Rearrangement Reactions and Skeletal Modifications
The 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton, including its 5-iodo derivative, can undergo various rearrangement reactions, leading to novel molecular architectures. These transformations are often driven by the formation of reactive intermediates and the desire to relieve ring strain or to form more stable products.
One notable class of rearrangements applicable to tetrahydroisoquinoline derivatives is the nih.govnih.gov-sigmatropic rearrangement. For instance, N-allyl-1,2,3,4-tetrahydroisoquinolines can potentially undergo aza-Claisen rearrangement under thermal or acidic conditions to yield C8-allylated products. The presence and position of substituents on the aromatic ring, such as the C5-iodo group, can significantly impact the feasibility and outcome of such rearrangements by altering the electronic properties of the migrating framework.
Another potential skeletal modification is the Pomeranz-Fritsch-Bobbitt cyclization, which is a method for synthesizing the isoquinoline core but can also be conceptually viewed as a rearrangement of a suitably substituted starting material. While not a direct rearrangement of the pre-formed this compound, it highlights the accessibility of related structures through skeletal modifications.
Furthermore, ring-expansion and ring-contraction reactions, although less common, represent another avenue for skeletal modification. These reactions would likely proceed through carbocationic or radical intermediates and would be highly dependent on the specific substitution pattern and reaction conditions. The iodine atom at the C5 position could play a role in such transformations, for example, by participating in neighboring group participation or by influencing the stability of reactive intermediates.
Detailed research findings on the specific rearrangement reactions of this compound are not extensively documented in the literature. However, based on the known reactivity of related heterocyclic systems, it is reasonable to predict that this compound could be a substrate for a variety of skeletal modifications under the appropriate conditions.
Table 2: Potential Rearrangement and Skeletal Modification Pathways
| Reaction Type | Key Intermediate/Process | Potential Product |
| Aza-Claisen Rearrangement | nih.govnih.gov-Sigmatropic shift of an N-allyl group | 8-Allyl-1,2,3,4-tetrahydroisoquinoline derivative |
| Ring Expansion/Contraction | Carbocationic or radical intermediates | Expanded or contracted heterocyclic systems |
Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydro 5 Iodo Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of 1,2,3,4-tetrahydro-5-iodo-isoquinoline, distinct signals would be expected for the protons of the tetrahydroisoquinoline core. The introduction of the iodine atom at the C5 position would primarily influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| H-6 | ~ 7.0-7.2 | d | ~ 7-8 |
| H-7 | ~ 6.8-7.0 | t | ~ 7-8 |
| H-8 | ~ 7.4-7.6 | d | ~ 7-8 |
| H-1 | ~ 4.0-4.2 | s (or t) | - |
| H-3 | ~ 3.0-3.3 | t | ~ 6-7 |
| H-4 | ~ 2.8-3.0 | t | ~ 6-7 |
| N-H | Variable | br s | - |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The most significant effect of the iodine substituent would be the characteristic downfield shift of the carbon atom to which it is directly attached (C5) due to the heavy atom effect.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | ~ 45-50 |
| C-3 | ~ 40-45 |
| C-4 | ~ 28-32 |
| C-4a | ~ 130-135 |
| C-5 | ~ 90-95 |
| C-6 | ~ 128-132 |
| C-7 | ~ 125-128 |
| C-8 | ~ 127-130 |
| C-8a | ~ 135-140 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between H-3 and H-4, and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbon atoms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm its structure. The molecular formula is C₉H₁₀IN, and the expected exact mass would be approximately 258.98 g/mol .
The fragmentation pattern would likely involve the loss of an iodine atom and fragmentation of the tetrahydroisoquinoline ring. A characteristic peak in the mass spectrum would be the molecular ion peak (M⁺).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C stretching.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1020-1250 |
| C-I Stretch | 500-600 |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
Following a comprehensive search of scientific literature and chemical databases, no publicly available single-crystal X-ray diffraction data for the compound this compound could be located. While crystallographic studies have been conducted on closely related derivatives, such as 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile and salts of the parent 1,2,3,4-tetrahydroisoquinoline (B50084), the specific crystal structure of this compound remains undetermined or is not published in accessible literature. researchgate.netnih.gov
Therefore, a detailed analysis of its crystallographic parameters, including its crystal system, space group, unit cell dimensions, and specific bond lengths and angles derived from X-ray diffraction, cannot be provided at this time. The determination of these parameters would require the successful growth of single crystals of this compound and subsequent analysis using single-crystal X-ray diffraction techniques.
Analysis of Crystal Packing and Intermolecular Interactions
Without the crystal structure data from single-crystal X-ray diffraction, a definitive analysis of the crystal packing and specific intermolecular interactions of this compound in the solid state is not possible. The arrangement of molecules in the crystal lattice and the nature of the non-covalent interactions that govern this packing, such as hydrogen bonding, halogen bonding, and van der Waals forces, are all derived from the precise atomic coordinates obtained through crystallographic analysis.
Hypothetically, one could anticipate the presence of certain intermolecular interactions based on the molecular structure of this compound. The secondary amine group (-NH-) is a potential hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. Furthermore, the iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acidic region (σ-hole) and can interact with Lewis bases. Aromatic π-π stacking interactions between the isoquinoline (B145761) rings are also plausible. However, the actual manifestation and geometry of these interactions within the crystal lattice remain unknown in the absence of experimental data.
Computational and Theoretical Investigations of 1,2,3,4 Tetrahydro 5 Iodo Isoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the behavior of a molecule.
While direct DFT studies on the reaction mechanisms of 1,2,3,4-tetrahydro-5-iodo-isoquinoline are scarce, the reactivity of the core THIQ scaffold is well-understood and can be extrapolated. The THIQ nucleus is known to undergo reactions such as the Bischler-Napieralski cyclization to form 3,4-dihydroisoquinolines, which are then reduced to the THIQ structure. nih.govrsc.org This reaction involves an intramolecular electrophilic aromatic substitution, a process highly dependent on the electronic nature of the benzene (B151609) ring. rsc.org
The presence of an iodine atom at the C5 position significantly influences the molecule's reactivity. Iodine, being an electron-withdrawing group via induction but an ortho-, para-director due to resonance, deactivates the aromatic ring towards electrophilic substitution compared to the unsubstituted THIQ. However, it directs incoming electrophiles to the positions ortho and para to itself. DFT calculations on similar halogenated systems confirm that halogen substitution plays a vital role in tuning the electronic properties and, consequently, the chemical reactivity. nih.gov For this compound, DFT could be used to model transition states and reaction energy profiles for electrophilic aromatic substitution reactions, providing quantitative insights into the directing effects and reaction kinetics.
Molecular orbital theory provides a framework for understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. tandfonline.com
For the parent isoquinoline (B145761) molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 3.78 eV. figshare.com Studies on other THIQ derivatives show similar reduced HOMO-LUMO gaps, indicating notable electronic properties and reactivity. tandfonline.com The introduction of a halogen, particularly a heavier one like iodine, is known to significantly lower the LUMO energy level. nih.gov This reduction in the HOMO-LUMO gap suggests that this compound would be more reactive than its non-iodinated counterpart.
Molecular Electrostatic Potential (MEP) analysis, another tool derived from DFT, helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the THIQ scaffold, the nitrogen atom and the π-system of the aromatic ring are typically electron-rich regions. tandfonline.comresearchgate.net The iodine atom introduces a region of positive electrostatic potential on its outer surface (a "sigma-hole"), making it a potential halogen bond donor, which can influence intermolecular interactions.
Table 1: Calculated Electronic Properties of Isoquinoline and Related Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Isoquinoline | -5.581 | 1.801 | 3.78 | figshare.com |
| Tetrahydroisoquinoline Derivative 1 | - | - | 3.66 | tandfonline.com |
| Tetrahydroisoquinoline Derivative 2 | - | - | 3.60 | tandfonline.com |
Conformational Analysis and Energy Landscapes
The non-aromatic portion of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is not planar and can adopt several conformations. researchgate.net X-ray crystallography and computational studies have confirmed that the heterocyclic ring typically adopts a half-chair conformation. acs.org
Computational conformational analysis of the parent THIQ molecule reveals two low-energy conformers corresponding to the axial or equatorial position of the N-H hydrogen. researchgate.net These conformers are very close in energy, differing by only a small amount, and are separated by low energy barriers, suggesting a dynamic equilibrium at room temperature. researchgate.netnih.gov The introduction of substituents on the heterocyclic ring can shift this equilibrium. For instance, studies on methyl-substituted THIQs have shown that the preferred conformation (axial vs. equatorial) depends on the position of the methyl group, and the energy differences between these conformers have been quantified both experimentally and through molecular mechanics calculations. acs.org
For this compound, the iodine substituent is on the aromatic ring and thus does not directly participate in the conformational isomerism of the saturated ring. However, its steric bulk could have subtle, long-range effects on the conformational preference of the N-H proton, which could be precisely modeled using high-level ab initio or DFT calculations.
Table 2: Conformational Energy Differences in Substituted Tetrahydroisoquinolines
| Substituent | -ΔG° (a → e) (kcal/mol) (Experimental) | -ΔG° (a → e) (kcal/mol) (Calculated) | Reference |
|---|---|---|---|
| 1-Methyl | 0.56 | 0.46 | acs.org |
| 3-Methyl | 1.63 | 1.53 | acs.org |
| 4-Methyl | -0.32 | -0.22 | acs.org |
In Silico Assessment of Molecular Properties for Scaffold Development
The 1,2,3,4-tetrahydroisoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means its structure is frequently found in compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govtandfonline.comnih.gov
In silico methods are crucial for modern drug discovery and scaffold development. Computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADMET). tandfonline.comresearchgate.net For new THIQ derivatives, these predictions help to prioritize which compounds to synthesize and test, saving time and resources. researchgate.net For example, in silico studies on novel THIQ derivatives have predicted favorable pharmacokinetic profiles, such as good oral bioavailability and membrane permeability, identifying them as promising drug candidates. researchgate.net
The this compound scaffold could be assessed in silico for its drug-like properties. The presence of iodine would increase the molecule's lipophilicity, which could enhance membrane permeability but might also affect metabolism and clearance. Its potential to act as a halogen bond donor could be exploited in rational drug design to achieve specific interactions with a biological target. Computational combinatorial chemistry approaches could be used to design libraries of derivatives based on this scaffold for virtual screening against various therapeutic targets like kinases or G-protein coupled receptors. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide insight into static structures and energies, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations are used to study the conformational flexibility of the THIQ scaffold and its derivatives in a simulated physiological environment (e.g., in water). tandfonline.commdpi.com
For THIQ derivatives being developed as drugs, MD simulations are essential for understanding how they bind to their target proteins. tandfonline.comnih.govmdpi.com By simulating the protein-ligand complex over nanoseconds, researchers can assess the stability of the binding pose identified by molecular docking. nih.govmdpi.com These simulations reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex and can confirm whether the compound remains in the binding pocket. mdpi.commdpi.com
For this compound, MD simulations could be employed to sample its full range of conformations in solution. If a protein target were identified, MD simulations of the protein-ligand complex would be invaluable for validating its binding mode and stability, providing a dynamic picture of the interactions, including any potential halogen bonds formed by the iodine atom. tandfonline.comnih.gov
1,2,3,4 Tetrahydro 5 Iodo Isoquinoline As a Scaffold in Chemical Biology and Medicinal Chemistry Research
Role as a Privileged Scaffold for Analogue Synthesis
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a well-established privileged scaffold in medicinal chemistry due to its structural rigidity and the ability to introduce diverse substituents at various positions. nih.govnih.gov This scaffold is a core component of many isoquinoline (B145761) alkaloids and has been the basis for the development of synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects. nih.govnih.gov The synthetic accessibility of the THIQ nucleus allows for the systematic generation of analogue libraries to explore structure-activity relationships. rsc.org
The synthesis of THIQ derivatives can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent. nih.govrsc.org
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring system. nih.govrsc.org To synthesize analogues of 1,2,3,4-tetrahydro-5-iodo-isoquinoline, a starting material such as 2-(2-iodophenyl)ethylamine would be required.
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, which initially forms a 3,4-dihydroisoquinoline (B110456). This intermediate is then reduced to the corresponding THIQ. nih.gov
The 5-iodo substituent on the aromatic ring of the THIQ scaffold provides a valuable tool for analogue synthesis. The carbon-iodine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkynyl, and amino groups at this position. This synthetic versatility enables the creation of diverse libraries of 5-substituted THIQ derivatives for biological screening.
A study on 5,8-disubstituted tetrahydroisoquinolines demonstrated that a variety of substituents at the 5-position, including large groups like benzyl, were well-tolerated and contributed to the compounds' antimycobacterial activity. rsc.org This suggests that the 5-position of the THIQ scaffold is a suitable point for modification to develop novel therapeutic agents.
Strategies for Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would focus on understanding how modifications at different positions of the scaffold affect their potency, selectivity, and pharmacokinetic properties.
Key areas for SAR exploration on the this compound scaffold include:
Substitution at the 5-position: As mentioned, the iodine atom can be replaced with various functional groups. SAR studies would investigate how the size, electronics, and hydrogen-bonding capacity of these substituents influence biological activity. For instance, in a series of 5,8-disubstituted THIQs, lipophilicity was found to be a key driver of potency against Mycobacterium tuberculosis. rsc.org
Substitution at the Nitrogen (N2): The secondary amine of the THIQ ring is a common site for modification. Alkylation, acylation, or incorporation into a larger heterocyclic system can significantly impact a compound's properties.
A review of THIQ analogues highlights that the biological activity is highly dependent on the substitution pattern around the core scaffold. rsc.org For example, in the development of factor Xa inhibitors, 2,7-disubstituted THIQ derivatives were designed and synthesized, leading to potent and selective compounds.
The iodine atom itself can also be a key contributor to the SAR. Its size and lipophilicity can influence binding to a biological target. Furthermore, the potential for halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, could play a significant role in ligand-receptor interactions.
Table 1: Key Positions for SAR Studies on the 1,2,3,4-Tetrahydroisoquinoline Scaffold
| Position | Type of Modification | Potential Impact |
| 5-position | Replacement of iodine via cross-coupling reactions | Alteration of lipophilicity, electronics, and steric bulk |
| Nitrogen (N2) | Alkylation, acylation, arylation | Modulation of basicity, lipophilicity, and introduction of new pharmacophoric groups |
| 1-position | Introduction of alkyl or aryl groups | Creation of chiral centers, influencing stereochemistry and target binding |
| 3-position | Introduction of substituents | Modification of molecular shape and potential for new interactions |
Development of Chemical Probes for Biological Target Exploration (e.g., studying transporter systems)
Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action. The this compound scaffold is a promising starting point for the development of chemical probes for several reasons.
The THIQ scaffold has been identified in inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer. documentsdelivered.com The development of potent and selective inhibitors of these transporters is an active area of research. While specific studies on 5-iodo-THIQ derivatives as transporter probes are not widely reported, the general THIQ structure serves as a promising template.
The iodine atom at the 5-position can be particularly useful for developing chemical probes. It can serve as a site for the introduction of reporter groups, such as fluorophores or biotin, through cross-coupling reactions. These tagged molecules can then be used to visualize and track the localization of the probe within cells or to identify its binding partners.
Furthermore, the iodine atom can be replaced with a photoactivatable group, such as an azido-iodo-phenyl moiety, to create photoaffinity ligands. nih.gov These probes can be used to covalently label their biological targets upon photoactivation, allowing for the identification and characterization of the target protein.
The development of such probes based on the this compound scaffold could provide valuable tools for studying the structure and function of transporter proteins and other biological targets.
Exploration of Molecular Hybridization Approaches with the this compound Core
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. mdpi.comnih.gov This approach aims to create new chemical entities with improved affinity, selectivity, and/or a dual mode of action. The this compound core is an attractive scaffold for molecular hybridization due to its inherent biological relevance and the synthetic versatility offered by the iodine atom.
The 5-iodo group can act as a linchpin for connecting the THIQ core to other pharmacophoric moieties. For example, through a Sonogashira coupling, an alkyne-containing pharmacophore could be attached to the 5-position. This alkyne can then be used in a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the THIQ scaffold to another molecule containing an azide (B81097) group. mdpi.com This modular approach allows for the rapid generation of a library of hybrid molecules for biological evaluation.
Table 2: Potential Molecular Hybridization Strategies Involving the this compound Core
| Hybridization Partner | Linking Chemistry | Potential Therapeutic Target |
| Histone Deacetylase (HDAC) inhibitor pharmacophore | Amide bond formation at N2 | Cancer |
| Kinase inhibitor scaffold | Suzuki or Sonogashira coupling at C5 | Cancer, inflammatory diseases |
| DNA intercalating agent | Attachment at N2 or C5 | Cancer |
| Another THIQ unit | Various coupling strategies | Multidrug resistance modulators |
This strategy of molecular hybridization has been successfully employed to develop novel anticancer agents and other therapeutics. nih.gov The this compound core, with its privileged scaffold nature and the synthetic handle provided by the iodine atom, represents a valuable building block for the design and synthesis of new and effective hybrid drugs.
Q & A
Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydro-5-iodo-isoquinoline and its derivatives?
Methodological Answer:
- Microwave-assisted synthesis significantly improves reaction efficiency, reducing time and increasing yield. This method avoids traditional thermal decomposition and enhances purity by minimizing side reactions .
- For alkyl chain derivatives (e.g., C1-C5), Friedel-Crafts alkylation or Pictet-Spengler cyclization can be used, but longer chains (C6-C17) require optimization of solvent polarity and temperature to control regioselectivity .
- Structural confirmation via X-ray crystallography is critical, as demonstrated for spiroheterocyclic derivatives, where crystallographic data resolved ambiguities in stereochemistry .
Q. What analytical techniques are essential for characterizing tetrahydroisoquinoline derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry, particularly for iodinated analogs where heavy atoms may influence shifts .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weights, especially for derivatives with isotopic labeling (e.g., iodine-123 for imaging studies) .
- X-ray Diffraction : Resolve crystal structures to validate spirocyclic or fused-ring systems, as seen in studies of 2-(2-iodophenyl)-tetrahydroisoquinoline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of iodinated tetrahydroisoquinolines?
Methodological Answer:
- Systematic Variation of Substituents : Modify the iodine position and alkyl chain length (C1-C17) to assess impacts on cytotoxicity and antimicrobial activity. For example, shorter chains (C1-C5) in 1-alkyl-tetrahydroisoquinolines show stronger antifungal activity, while longer chains may reduce solubility .
- Comparative Assays : Use parallel testing in in vitro models (e.g., cancer cell lines) and in vivo models (e.g., murine colorectal cancer) to correlate structural features with anti-proliferative effects .
- Computational Modeling : Apply molecular docking to predict interactions with targets like opioid receptors or DPP-IV enzymes, leveraging rigid conformational analogs (e.g., 7-carboxylic acid derivatives) .
Q. How can contradictions in reported biological activities of tetrahydroisoquinoline derivatives be resolved?
Methodological Answer:
- Standardized Assay Conditions : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) often arise from variations in inoculum size or growth media. Adopt CLSI guidelines for consistency .
- Metabolic Stability Analysis : Evaluate whether conflicting in vivo results (e.g., antitumor efficacy) stem from differential metabolism. Use liver microsome assays to identify labile functional groups .
- Cross-Study Structural Comparisons : Re-analyze crystallographic data (e.g., spiroheterocyclic vs. linear derivatives) to determine if conformational flexibility alters bioactivity .
Q. What strategies optimize the use of iodinated tetrahydroisoquinolines in disease models?
Methodological Answer:
- Radiolabeling for Imaging : Synthesize iodine-123 derivatives for SPECT imaging in glioma models. Compare uptake kinetics with fluorinated analogs to balance sensitivity and resolution .
- Dosage Escalation Studies : In murine cancer models, titrate doses of 5-iodo derivatives to identify thresholds for efficacy (e.g., tumor suppression) vs. neurotoxicity, referencing historical data on tetrahydroisoquinoline neurotoxicity .
- Combination Therapies : Test synergies with chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis to quantify combination indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
